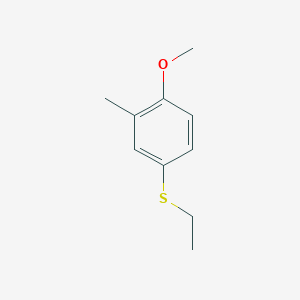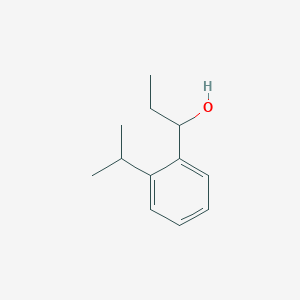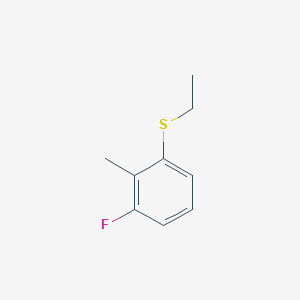
Ethyl(3-fluoro-2-methylphenyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(3-fluoro-2-methylphenyl)sulfane is an organosulfur compound characterized by the presence of a sulfur atom bonded to an ethyl group and a 3-fluoro-2-methylphenyl group. This compound is part of the broader class of sulfones, which are known for their versatility in organic synthesis and various applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3-fluoro-2-methylphenyl)sulfane typically involves the reaction of 3-fluoro-2-methylphenylthiol with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the ethyl halide, resulting in the formation of the desired sulfane compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl(3-fluoro-2-methylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reduction of the sulfane can yield the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are used under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-CPBA in dichloromethane, sodium periodate in water.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkyl or aryl-substituted sulfanes.
科学的研究の応用
Ethyl(3-fluoro-2-methylphenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl(3-fluoro-2-methylphenyl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Ethyl(3-fluoro-2-methylphenyl)sulfane can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
Ethyl(3-chloro-2-methylphenyl)sulfane: Contains a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the compound’s chemical properties and reactivity.
Ethyl(3-fluoro-2-ethylphenyl)sulfane: Has an additional ethyl group on the phenyl ring, which can affect its steric and electronic properties.
This compound is unique due to the presence of both the ethyl and 3-fluoro-2-methylphenyl groups, which confer specific chemical and biological properties that distinguish it from other sulfanes.
特性
IUPAC Name |
1-ethylsulfanyl-3-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFXGICCWWNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
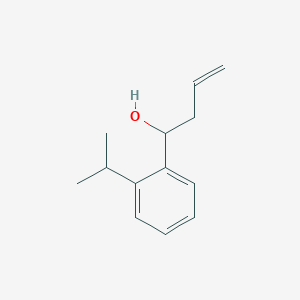
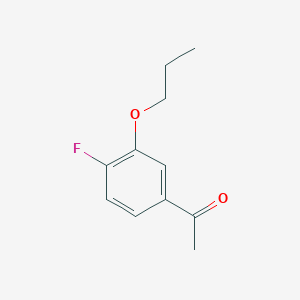
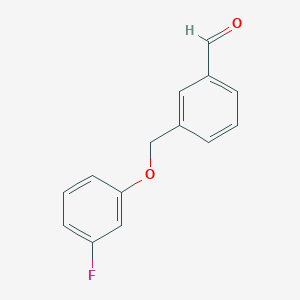
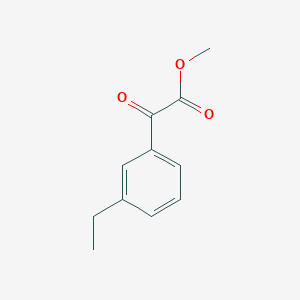
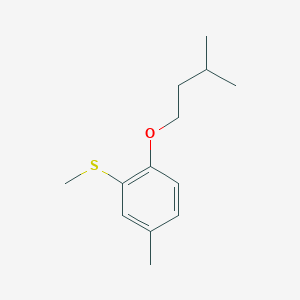
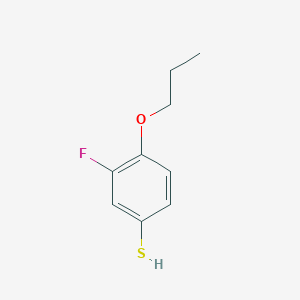
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)
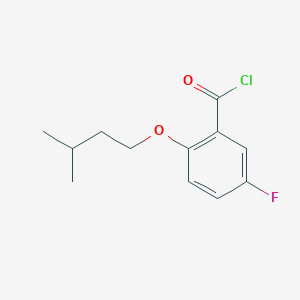

![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)

